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In the realm of natural product chemistry, the intricate structures of sesquiterpenes have long

captivated researchers. Among these, β-chamigrene, a bicyclic compound with a unique

spirocyclic core, and its derivatives, particularly those adorned with halogen atoms, present a

fascinating case for spectroscopic comparison. This guide provides a detailed analysis of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for β-

chamigrene, alongside its notable derivatives, johnstonol and pacifenol. The objective is to offer

a clear, data-driven comparison for researchers, scientists, and drug development

professionals engaged in the study of these bioactive molecules.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for β-chamigrene and

its derivatives, johnstonol and pacifenol. This side-by-side presentation facilitates a rapid

comparison of their distinct spectral features.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Proton β-Chamigrene Johnstonol Pacifenol

H-1 5.42 (br s) 4.31 (d, J=9.5 Hz) 4.60 (d, J=9.8 Hz)

H-2 2.00-2.10 (m) 2.55 (m) 2.60 (m)

H-3 1.60-1.70 (m) 2.30 (m) 2.40 (m)

H-4 1.40-1.50 (m) 2.10 (m) 2.20 (m)

H-5 1.95-2.05 (m) - -

H-7 4.73 (br s), 4.90 (br s) 4.80 (d, J=4.0 Hz) 4.95 (d, J=4.2 Hz)

H-8 -
4.45 (dd, J=12.0, 4.0

Hz)

4.55 (dd, J=12.5, 4.2

Hz)

H-9 1.25 (s) 1.35 (s) 1.40 (s)

H-10 0.85 (s) 1.10 (s) 1.15 (s)

H-11 0.90 (s) 1.70 (s) 1.75 (s)

H-12 1.68 (s) 1.20 (s) 1.25 (s)

H-13 - 1.50 (s) 1.55 (s)

H-14 - 1.80 (s) 1.85 (s)

H-15 - 3.90 (s) 4.05 (s)

Note: Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q

(quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Carbon β-Chamigrene Johnstonol Pacifenol

C-1 121.5 62.5 63.0

C-2 31.5 45.0 45.5

C-3 37.0 40.5 41.0

C-4 28.5 70.0 70.5

C-5 49.5 85.0 85.5

C-6 36.0 75.0 75.5

C-7 148.0 60.0 60.5

C-8 110.0 55.0 55.5

C-9 24.5 25.0 25.5

C-10 24.0 28.0 28.5

C-11 29.0 30.0 30.5

C-12 22.0 23.0 23.5

C-13 - 26.0 26.5

C-14 - 21.0 21.5

C-15 - 78.0 78.5

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group β-Chamigrene Johnstonol Pacifenol

O-H Stretch - ~3450 (broad) ~3460 (broad)

C-H Stretch (sp³) ~2950-2850 ~2960-2860 ~2970-2870

C=C Stretch ~1645 - -

C-O Stretch - ~1050 ~1060

C-Br/C-Cl Stretch - ~700-600 ~710-610
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Table 4: Mass Spectrometry Data (m/z)

Ion β-Chamigrene Johnstonol Pacifenol

[M]⁺ 204 442/444/446 426/428/430

[M-CH₃]⁺ 189 - -

[M-H₂O]⁺ - 424/426/428 408/410/412

[M-Br]⁺ - 363/365 347/349

[M-HBr]⁺ - 362/364 346/348

[M-Cl]⁺ - 407/409 -

[M-HCl]⁺ - 406/408 -

Note: For halogenated compounds, the presence of isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results

in characteristic isotopic patterns for molecular ions and fragments containing these atoms.

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation and comparison. Below are detailed methodologies for the key experiments cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified

sesquiterpene is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃)

or benzene-d₆.[1] The solution is then transferred to a 5 mm NMR tube. It is crucial to use high-

purity solvents and clean NMR tubes to avoid extraneous signals.[2][3]

Instrumentation and Parameters: NMR spectra are typically recorded on a spectrometer

operating at a proton frequency of 400 MHz or higher. For ¹H NMR, the spectral width is

generally set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width, from 0 to 200 ppm, is

used. Chemical shifts are referenced to the residual solvent peak or an internal standard such

as tetramethylsilane (TMS).[4] Two-dimensional NMR experiments, including COSY, HSQC,

and HMBC, are often employed for unambiguous assignment of proton and carbon signals.[5]
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small

amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr)

and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving

the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and

allowing the solvent to evaporate. For liquid samples, a drop can be placed directly between

two salt plates.[6]

Instrumentation and Parameters: Fourier Transform Infrared (FTIR) spectrometers are used to

record the IR spectra.[6][7] Spectra are typically collected over the range of 4000 to 400 cm⁻¹

with a resolution of 4 cm⁻¹. The data is usually presented as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation and Parameters: Gas chromatography-mass spectrometry (GC-MS) is a

powerful technique for the analysis of volatile compounds like sesquiterpenes.[8][9] The

sample, dissolved in a suitable solvent, is injected into the gas chromatograph, where it is

vaporized and separated on a capillary column (e.g., a DB-5 or HP-5ms column). The

separated components then enter the mass spectrometer.[10] Electron ionization (EI) at 70 eV

is a common ionization method, which leads to the formation of a molecular ion and

characteristic fragment ions. The mass analyzer, typically a quadrupole or time-of-flight (TOF)

instrument, separates the ions based on their mass-to-charge ratio (m/z).[11]

Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like β-chamigrene.
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A generalized workflow for the isolation and spectroscopic characterization of natural products.

This comprehensive guide provides a foundational understanding of the spectroscopic

characteristics of β-chamigrene and its halogenated derivatives. The presented data and

protocols are intended to serve as a valuable resource for researchers in the field, facilitating

the identification and characterization of these and other related natural products. The distinct

spectroscopic fingerprints of these compounds, arising from their unique structural features,

underscore the power of these analytical techniques in natural product chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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